molecular formula C19H18N2O5 B2637104 methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate CAS No. 1009441-44-4

methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate

Cat. No.: B2637104
CAS No.: 1009441-44-4
M. Wt: 354.362
InChI Key: RSQYSINGCMXWBE-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyrazole ring substituted with ethoxy and hydroxy groups, which are linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of ethoxy and hydroxy substituents. The final step involves esterification to form the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and ethoxy groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The pyrazole ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-hydroxyphenyl)benzoate
  • Methyl 3-(4-hydroxyphenyl)benzoate

Uniqueness

Methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is unique due to the presence of the pyrazole ring and the specific arrangement of ethoxy and hydroxy substituents. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 4-[[5-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-3-25-14-8-9-15(16(22)10-14)18-17(11-20-21-18)26-13-6-4-12(5-7-13)19(23)24-2/h4-11,22H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQYSINGCMXWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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